6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17685869
InChI: InChI=1S/C12H14N2O2/c15-14(16)10-3-1-2-8(4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

CAS No.:

Cat. No.: VC17685869

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 6-(3-nitrophenyl)-3-azabicyclo[3.2.0]heptane
Standard InChI InChI=1S/C12H14N2O2/c15-14(16)10-3-1-2-8(4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2
Standard InChI Key DPELSNFBACLHNP-UHFFFAOYSA-N
Canonical SMILES C1C2CNCC2C1C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Stereochemical Features

The compound’s bicyclic framework consists of a seven-membered ring system fused with a three-membered aziridine-like structure. The 3-azabicyclo[3.2.0]heptane core contains two fused rings: a five-membered carbocycle and a three-membered nitrogen-containing ring . The nitro group (-NO₂) is meta-substituted on the phenyl ring, as indicated by the SMILES notation:
O=[N+](C1=CC(C2C3CNCC3C2)=CC=C1)[O-] .

Structural Comparison to Analogues

A closely related analogue, 6-(4-nitrophenyl)-3-azabicyclo[3.2.0]heptane (CAS 1238518-41-6), differs only in the para-substitution of the nitro group . This positional isomerism influences electronic properties and reactivity, as para-substituted nitroarenes generally exhibit greater resonance stabilization than meta-substituted variants .

Synthetic Methodologies

Purification and Characterization

Post-synthesis purification typically involves solvent-based crystallization. For instance, cyclohexane precipitation was employed to isolate the aforementioned dione derivative . Characterization of 6-(3-nitrophenyl)-3-azabicyclo[3.2.0]heptane likely relies on:

  • Nuclear Magnetic Resonance (NMR): To confirm bicyclic structure and nitroaryl substitution.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment (>95% purity is typical for research-grade batches) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
SMILESO=N+[O-]
Purity (HPLC)>95%
Storage Conditions-20°C (recommended)

Notably, thermodynamic data (e.g., melting point, boiling point) remain unreported, suggesting further experimental characterization is needed .

Applications and Research Utility

Pharmaceutical Intermediate

The azabicyclo[3.2.0]heptane scaffold is prevalent in β-lactam antibiotics and protease inhibitors. For example, p-nitrobenzyl-6-(1’-hydroxyethyl)-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate (CAS 74288-40-7) serves as a penem antibiotic precursor . The nitro group enhances electrophilicity, facilitating further functionalization via reduction to amines or palladium-catalyzed cross-couplings .

Materials Science

Future Research Directions

  • Synthetic Optimization: Developing asymmetric catalysis methods to control stereochemistry at the bicyclic core.

  • Biological Screening: Evaluating antimicrobial or anticancer activity given structural similarities to known bioactive agents.

  • Thermal Stability Studies: Assessing decomposition pathways to inform safe storage and handling protocols.

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